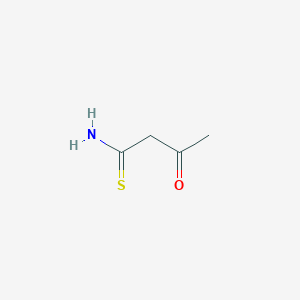

3-Oxobutanethioamide

Description

Structure

3D Structure

Properties

CAS No. |

341007-59-8 |

|---|---|

Molecular Formula |

C4H7NOS |

Molecular Weight |

117.17 g/mol |

IUPAC Name |

3-oxobutanethioamide |

InChI |

InChI=1S/C4H7NOS/c1-3(6)2-4(5)7/h2H2,1H3,(H2,5,7) |

InChI Key |

NYFXWPJMCHFCNX-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC(=S)N |

Origin of Product |

United States |

Synthetic Methodologies for 3 Oxobutanethioamide

Established Synthetic Routes and Reaction Mechanisms

Historically, the synthesis of β-ketothioamides like 3-Oxobutanethioamide has been achieved through multistep sequences. One of the most common approaches involves the reaction of a β-keto ester, such as ethyl acetoacetate (B1235776), with a source of ammonia (B1221849) and then a thionating agent. Ethyl acetoacetate is readily available and can be synthesized on a large scale via the Claisen condensation of ethyl acetate (B1210297). wikipedia.orgwikipedia.org

Another established route involves the conversion of acetoacetonitrile to the target thioamide. This can be achieved by treating acetoacetonitrile with hydrogen sulfide (B99878) in the presence of a base. A mild and versatile method for the synthesis of thioamides from nitriles using thioacetic acid and calcium hydride has also been reported, which could be applicable here. organic-chemistry.org

A plausible, though less direct, route could involve the reaction of diketene (B1670635) with thioacetamide. researchgate.netresearchgate.net Diketene is a highly reactive intermediate that can react with a variety of nucleophiles.

To overcome the limitations of multistep syntheses, one-pot procedures have emerged as a powerful tool for the efficient construction of complex molecules like this compound. orgosolver.com These strategies involve the sequential formation of multiple chemical bonds in a single reaction vessel, thereby reducing reaction time, minimizing waste, and simplifying purification processes.

A potential one-pot synthesis of this compound could involve a multicomponent reaction (MCR). For instance, a reaction between an appropriate four-carbon carbonyl compound, a source of ammonia, and elemental sulfur could directly yield the desired product. chemistryforsustainability.org Sulfur-mediated MCRs are known to be advantageous and sustainable alternatives to traditional thioamide synthesis methods. chemistryforsustainability.org

Furthermore, cascade reactions involving β-ketothioamides are well-documented for the synthesis of various heterocycles, highlighting the potential for developing one-pot syntheses that start from simpler precursors to generate this compound in situ for subsequent transformations. nih.govresearchgate.netchim.itiftmuniversity.ac.inacs.org

The formation of the thioamide group in this compound typically proceeds through a nucleophilic addition mechanism. In the case of nitrile conversion, a sulfur nucleophile, such as the hydrosulfide (B80085) anion (HS⁻) or a thiolate, attacks the electrophilic carbon of the nitrile group. The resulting intermediate then undergoes protonation to yield the thioamide. organic-chemistry.org A thio-Ritter-type reaction has also been explored, where a nitrilium ion intermediate is trapped by hydrogen sulfide. rsc.org

When starting from a β-keto ester, the reaction with ammonia first forms the corresponding β-keto amide. This amide is then thionated, typically using a reagent like phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent. The mechanism of thionation involves the replacement of the carbonyl oxygen with a sulfur atom.

In multicomponent reactions involving an aldehyde, an amine (or ammonia), and sulfur, the mechanism is thought to involve the initial formation of an imine, which then reacts with a nucleophilic sulfur species generated from elemental sulfur. chemrxiv.org

Understanding these mechanisms is crucial for optimizing reaction conditions and controlling the selectivity of the synthesis.

Novel Synthetic Approaches and Catalyst Development

Recent research has focused on developing more sophisticated and sustainable methods for the synthesis of this compound and its derivatives. These approaches aim to improve selectivity, reduce environmental impact, and expand the scope of accessible molecular architectures.

The presence of multiple reactive sites in this compound (a ketone, an enolizable proton, and a thioamide group) makes chemo- and regioselectivity a key challenge in its synthesis and subsequent reactions. chim.it Research on β-ketothioamides has demonstrated that their reactivity can be precisely controlled to achieve selective transformations. For example, iodine catalysis has been used to switch the regioselectivity of β-ketothioamide reactions to produce either thiazolylidenes or 1,4-dithiines by simply adjusting the amount of the catalyst. nih.gov

The development of catalysts that can direct the formation of this compound from precursors with multiple functional groups is an active area of research. Such catalysts could, for instance, selectively promote the thionation of a keto-amide at the amide carbonyl over the ketone carbonyl. PIDA-promoted metal-free heteroannulation of β-ketothioamides has been shown to proceed with high chemo- and regioselectivity. rsc.org

The following table provides illustrative examples of chemo- and regioselective reactions involving β-ketothioamides, which could be conceptually applied to the synthesis and functionalization of this compound.

| Reactants | Catalyst/Reagent | Product Type | Selectivity | Reference |

| β-Ketothioamide, Arylglyoxal, Dimedone | CF₃CH₂OH | Tetrasubstituted Thiophene (B33073) | High Regioselectivity | nih.govacs.org |

| β-Ketothioamide, 4-Hydroxycoumarin | PIDA | Furo[3,2-c]chromen-4-one | Chemo- and Regioselective | rsc.org |

| β-Ketothioamide | I₂ (controlled amount) | Thiazolylidene or 1,4-Dithiine | Regioselective Switching | nih.gov |

| 2-Hydroxybenzaldehyde, β-Ketothioamide | K₂CO₃ | 2-Arylimino-2H-chromene | Exclusive Regioselectivity | iftmuniversity.ac.in |

This table presents examples of selective reactions with β-ketothioamides as a class of compounds.

The principles of green chemistry are increasingly influencing the design of synthetic routes for all chemical compounds, including this compound. researchgate.netrhhz.netrsc.orgresearchgate.net This involves the use of environmentally benign solvents, renewable starting materials, and catalytic methods to minimize waste and energy consumption.

The synthesis of thioamides in deep eutectic solvents (DES) has been reported as a green and efficient protocol. rsc.orgresearchgate.net These solvents are often biodegradable and can be recycled. Another green approach is the use of water as a solvent and molecular oxygen as the oxidant in the synthesis of related sulfur-containing heterocycles from thioamides. rhhz.net

Humic acid has been explored as a greener, recyclable catalyst for the solvent-free synthesis of thioamides from aldehydes, amines, and sulfur. researchgate.net The development of such catalytic systems is a key aspect of applying green chemistry principles to the synthesis of this compound.

| Green Chemistry Approach | Key Features | Potential Application to this compound Synthesis | Representative Reference |

| Deep Eutectic Solvents (DES) | Biodegradable, recyclable, catalyst-free | Use of a DES like choline (B1196258) chloride-urea as the reaction medium. | rsc.orgresearchgate.net |

| Aqueous Synthesis | Use of water as solvent, molecular oxygen as oxidant | Oxidative cyclizations or other transformations in water. | rhhz.net |

| Biocatalysis | Use of enzymes | Enzymatic resolution or synthesis steps. | N/A |

| Solvent-Free Reactions | Reduced waste and environmental impact | Solid-state or neat reactions, potentially with catalytic activation. | researchgate.net |

This table illustrates green chemistry principles applicable to thioamide synthesis.

Catalytic Systems for Enhanced Reaction Efficiency

The conversion of amides to thioamides often requires significant energy input and can be sluggish. To overcome these challenges, various catalytic systems have been developed to enhance reaction efficiency, improve yields, and allow for milder reaction conditions. These systems are crucial for the practical synthesis of compounds like this compound.

One of the most common methods for synthesizing β-ketothioamides is the thionation of the corresponding β-ketoamide using a sulfur-transfer reagent. chim.it While stoichiometric reagents like Lawesson's reagent are effective, catalytic approaches are increasingly favored for their efficiency and sustainability.

Copper-Catalyzed Thioamidation: Copper catalysts have been shown to be effective in the synthesis of thioamides. For instance, copper(I) iodide (CuI) has been used to catalyze the synthesis of aryl thioamides from aryl aldehydes and tetramethylthiuram disulfide, avoiding traditional sulfurating reagents. organic-chemistry.org A similar copper-catalyzed approach has been developed for the synthesis of α-keto thioamides from α,β-unsaturated arylcarboxylic acids, amines, and elemental sulfur. researchgate.net These methods suggest the potential for a copper-catalyzed system for the synthesis of this compound, possibly from a suitable precursor like 3-oxobutanamide. The use of a copper catalyst can facilitate the reaction under milder conditions and with greater functional group tolerance. mdpi.comchemrxiv.org

Photocatalytic Synthesis: Visible-light photocatalysis has emerged as a powerful and green tool in organic synthesis. researchgate.net Eosin Y, a common organic dye, can act as a photocatalyst in the synthesis of 1,2,4-dithiazolidines from β-ketothioamides, proceeding through a thiyl radical intermediate. mdpi.comrsc.org Furthermore, photocatalytic methods have been employed for the oxidative cyclization of thioamides using catalysts like copper(II) oxide (Cu₂O) rhombic dodecahedra. rsc.orgrsc.org The synthesis of thioamides from amines and elemental sulfur can also be achieved using photocatalysts like potassium poly(heptazine imide) under visible light. mdpi.com These photocatalytic strategies offer a metal-free or metal-reduced, environmentally benign alternative for synthesizing thioamides, potentially applicable to this compound. researchgate.net

Iodine-Catalyzed Oxidative Dimerization: Molecular iodine has been used as a catalyst for the oxidative dimerization of thioamides in water, using molecular oxygen as the oxidant, to produce 1,2,4-thiadiazoles. rhhz.net While this reaction transforms the thioamide, it demonstrates the ability of iodine to act as a catalyst in reactions involving thioamides, suggesting its potential role in other catalytic cycles for their synthesis.

Optimization of Synthetic Conditions

To maximize the yield and purity of this compound while minimizing reaction time and by-product formation, optimization of the synthetic conditions is crucial. This involves a systematic study of various reaction parameters. researchgate.net

Parameter Studies in Reaction Optimization

Parameter studies involve systematically varying one reaction condition at a time while keeping others constant to determine the optimal settings. For the synthesis of a β-ketothioamide, key parameters to investigate include the choice of catalyst, solvent, temperature, and the stoichiometry of reagents. mdpi.com

For a representative synthesis of a substituted thioamide, a parameter optimization study might look as follows. The table below illustrates the optimization of reaction conditions for a model palladium-catalyzed synthesis of functionalized furans, which showcases a typical approach to parameter studies that would be analogous for optimizing the synthesis of this compound. researchgate.netmdpi.com

| Entry | Catalyst | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | PdCl₂(CH₃CN)₂ | Dioxane | K₂CO₃ | 80 | 2 | 94 |

| 2 | Pd(OAc)₂ | Dioxane | K₂CO₃ | 80 | 6 | 80 |

| 3 | Pd(acac)₂ | Dioxane | K₂CO₃ | 80 | 6 | 63 |

| 4 | PdCl₂(CH₃CN)₂ | DMF | K₂CO₃ | 80 | 4 | 75 |

| 5 | PdCl₂(CH₃CN)₂ | Toluene | K₂CO₃ | 80 | 8 | 55 |

| 6 | PdCl₂(CH₃CN)₂ | Dioxane | K₃PO₄ | 80 | 3 | 88 |

| 7 | PdCl₂(CH₃CN)₂ | Dioxane | Cs₂CO₃ | 80 | 3 | 91 |

| 8 | PdCl₂(CH₃CN)₂ | Dioxane | K₂CO₃ | 60 | 4 | 78 |

| 9 | PdCl₂(CH₃CN)₂ | Dioxane | K₂CO₃ | 100 | 2 | 92 |

This table is a representative example based on optimization studies for related catalytic reactions and illustrates a typical parameter study. researchgate.netmdpi.com The optimal conditions for the synthesis of this compound would require specific experimental determination.

From such a study, the ideal catalyst, solvent, base, temperature, and reaction time can be identified to achieve the highest yield. For example, the data suggests that PdCl₂(CH₃CN)₂ is the most effective catalyst in dioxane with K₂CO₃ as the base at 80°C.

Scale-Up Considerations for Laboratory Synthesis

Transitioning a synthetic procedure from a small, milligram-scale experiment to a larger, gram- or kilogram-scale laboratory synthesis presents several challenges. pharmafeatures.comkewaunee.in Careful consideration of these factors is necessary to ensure the reaction remains efficient, safe, and reproducible.

Heat and Mass Transfer: In small flasks, heating and mixing are generally uniform. However, in larger reactors, inefficient mixing can lead to temperature gradients and localized "hotspots," which may cause the formation of by-products or even decomposition of the desired product. pharmafeatures.com Ensuring adequate agitation and controlled heating is critical during scale-up.

Reagent Addition: The rate of addition of reagents can become a critical parameter on a larger scale. A rapid addition that is manageable in a small flask might cause an uncontrolled exotherm in a larger reactor. Therefore, the rate of addition often needs to be carefully controlled, and sometimes reagents are added portion-wise or via a syringe pump.

Work-up and Purification: Procedures that are simple on a small scale, such as extraction with a separatory funnel or purification by column chromatography, can become cumbersome and inefficient at a larger scale. Alternative methods like crystallization, distillation, or tangential flow filtration might be necessary for isolating and purifying the product in larger quantities.

Safety: The risks associated with a chemical reaction increase with scale. kewaunee.in Potential hazards such as exothermic reactions, gas evolution, or the handling of flammable or toxic materials must be carefully managed. A thorough risk assessment is essential before attempting a large-scale synthesis. For the synthesis of this compound, the use of sulfurating reagents like Lawesson's reagent would require careful handling due to the evolution of hydrogen sulfide gas.

Reactivity and Mechanistic Studies of 3 Oxobutanethioamide

Tautomerism and Isomerization Pathways

3-Oxobutanethioamide, a β-ketothioamide, displays complex tautomeric behavior due to the presence of both keto-carbonyl and thioamide functional groups. This leads to a dynamic equilibrium involving several potential isomers, primarily through keto-enol and thione-thiol transformations. The study of these equilibria is fundamental to understanding the compound's reactivity, as the predominant tautomer in a given condition dictates its chemical behavior.

Keto-Enol and Thione-Thiol Tautomeric Equilibria Investigations

The structure of this compound allows for four principal tautomeric forms: the keto-thione form, the enol-thione form, the keto-thiol form, and the enol-thiol form. Research indicates that these tautomers coexist in equilibrium, with their relative populations being highly dependent on various factors.

The primary equilibrium is the keto-enol tautomerism, analogous to that seen in β-dicarbonyl compounds, where a proton can migrate from the α-carbon to the carbonyl oxygen. youtube.comnih.gov Simultaneously, the thioamide group can undergo thione-thiol tautomerism. Investigations into related β-oxothioamides have established that the equilibrium is influenced by the compound's structure and the surrounding medium. researchgate.netresearchgate.net A significant stabilizing factor for certain tautomers is the formation of intramolecular hydrogen bonds. For instance, the keto form can be stabilized by a hydrogen bond between the N-H proton and the carbonyl oxygen, while the enol form can be stabilized by a hydrogen bond between the hydroxyl proton and the thioketo sulfur. researchgate.net

Solvent and Temperature Effects on Tautomeric Distribution

The distribution of tautomers in this compound is significantly affected by the solvent's polarity and its ability to form hydrogen bonds. nih.govnih.gov Studies on analogous β-ketoamides and other tautomeric systems show a clear trend: polar aprotic solvents often favor the keto form, whereas non-polar solvents can shift the equilibrium towards the enol form. nih.gov This is because polar solvents can disrupt the internal hydrogen bonds that stabilize the enol tautomer, thereby favoring the more polar keto form. core.ac.ukscirp.org

Temperature also plays a crucial role in the tautomeric equilibrium. Variable temperature ¹H-NMR studies are a common method to investigate these effects. nih.gov Changes in temperature can shift the equilibrium, and thermodynamic parameters (ΔH, ΔS, and ΔG) for the tautomerization process can be determined by analyzing the intensities of NMR signals at different temperatures. researchgate.net

| Solvent | Polarity (Dielectric Constant) | Predominant Tautomer (General Trend) | Reasoning |

|---|---|---|---|

| Chloroform (CDCl₃) | 4.81 | Enol | Non-polar; favors intramolecular hydrogen bonding in the enol form. nih.gov |

| Acetone | 21 | Keto | Polar aprotic; can accept hydrogen bonds, disrupting intramolecular stabilization of the enol. researchgate.net |

| Dimethyl Sulfoxide (DMSO) | 47 | Keto | Highly polar aprotic; strongly solvates and disrupts intramolecular hydrogen bonds. nih.gov |

| Methanol | 33 | Variable | Polar protic; can act as both H-bond donor and acceptor, leading to complex solvation effects. nih.gov |

Spectroscopic and Computational Approaches to Tautomeric Characterization

A combination of spectroscopic methods and computational chemistry is employed to characterize the tautomeric forms of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR are powerful tools for identifying and quantifying tautomers in solution. nih.gov For example, the keto form typically shows a signal for the α-methylene (-CH₂-) protons, while the enol form shows a characteristic signal for the vinylic (=CH-) proton and the enolic hydroxyl (-OH) proton. The chemical shifts of these protons can provide insight into intramolecular hydrogen bonding. core.ac.uk

Infrared (IR) Spectroscopy : IR spectroscopy helps distinguish between the keto and enol forms by identifying characteristic vibrational frequencies. The keto form exhibits a strong absorption band for the C=O stretch, while the enol form shows bands for O-H and C=C stretching. researchgate.net

Computational Studies : Quantum-chemical methods, particularly Density Functional Theory (DFT), are used to model the different tautomers and predict their relative stabilities. researchgate.net These calculations can determine the lowest energy tautomer in the gas phase and in various solvents (by using solvation models), providing a theoretical framework that complements experimental data. nih.govresearchgate.netresearchgate.net

Nucleophilic and Electrophilic Reactivity Profiles

The reactivity of this compound is dictated by the electronic properties of its functional groups and the presence of acidic protons. The molecule possesses multiple reactive sites, allowing it to act as both a nucleophile and an electrophile.

Reactivity at the Thioamide Sulfur Center

The sulfur atom in the thioamide group is a key reactive center. In its thione tautomer (C=S), the sulfur atom has lone pairs of electrons and is considered a soft nucleophile. However, the nucleophilicity of sulfur is generally much greater than that of oxygen. msu.edulibretexts.org This enhanced nucleophilicity allows the sulfur to react readily with soft electrophiles. For instance, sulfides and thiols are known to react with alkyl halides in Sₙ2 reactions to form sulfonium (B1226848) salts or thioethers, respectively. libretexts.org The sulfur in the thiol tautomer of this compound is a potent nucleophile, capable of attacking a variety of electrophilic centers. nih.gov The reactivity of the thioamide sulfur is central to many synthetic applications, including the formation of heterocyclic compounds. researchgate.net

Reactivity at the Carbonyl Carbon and Alpha-Protons

The carbonyl group and the adjacent α-protons confer a dual reactivity profile on the molecule.

Intramolecular Cyclization Pathways

This compound, possessing both a nucleophilic thioamide moiety and an electrophilic ketone carbonyl group, as well as an acidic α-methylene group, is a versatile precursor for the synthesis of various heterocyclic systems through intramolecular cyclization. These reactions are often facilitated by the tautomeric nature of the β-ketothioamide, which can exist in keto-enethiol forms, enabling different modes of ring closure.

One significant pathway involves the cyclization to form substituted thiophenes. For instance, in reactions analogous to the Gewald reaction, the active methylene (B1212753) group of this compound can be activated by a base. The resulting carbanion, in concert with the enethiolate form, can react with suitable electrophiles followed by cyclization. While the classical Gewald reaction involves a ketone, an α-cyanoester, and elemental sulfur, derivatives of this compound can undergo similar transformations. For example, the reaction of β-ketothioamides with β-nitrostyrenes, catalyzed by porcine pancreatic lipase (B570770) (PPL), leads to the formation of tetrasubstituted dihydrothiophenes. mdpi.com The proposed mechanism involves a Michael addition of the enethiolate to the nitrostyrene, followed by a nucleophilic attack of the sulfur anion onto the carbon bearing the nitro group, which is subsequently eliminated, leading to the cyclized product. mdpi.com

Another prominent cyclization pathway leads to the formation of thiazole (B1198619) derivatives. This can occur via a mechanism reminiscent of the Hantzsch thiazole synthesis. Although the Hantzsch synthesis typically involves a reaction between a thioamide and a separate α-haloketone, intramolecular versions are conceivable. For this compound, reaction with an α-halo carbonyl compound can lead to an intermediate that subsequently cyclizes. The sulfur atom of the thioamide acts as a nucleophile, attacking the halogenated carbon, followed by an intramolecular condensation where the thioamide nitrogen attacks the ketone carbonyl, leading to a thiazole ring after dehydration. youtube.comnih.gov

The specific pathway followed often depends on the reaction conditions and the other reagents present, which can direct the cyclization towards either thiophene (B33073) or thiazole formation.

Reaction Mechanisms with Diverse Reagents

The dual functionality of this compound dictates its reactivity towards a wide array of chemical reagents, leading to a rich chemistry of condensation, cycloaddition, and redox transformations.

The active methylene group in this compound is acidic and readily participates in condensation reactions with aldehydes and ketones, most notably the Knoevenagel condensation. wikipedia.org In this reaction, a basic catalyst (often a weak amine like piperidine (B6355638) or triethylamine) deprotonates the α-carbon, generating a nucleophilic enolate. This enolate then attacks the carbonyl carbon of an aldehyde or ketone. The resulting aldol-type adduct typically undergoes spontaneous dehydration to yield a stable α,β-unsaturated product. sigmaaldrich.com

The reaction with aromatic aldehydes, for example, produces α,β-unsaturated ketothioamides. These products are valuable intermediates themselves, as the newly formed conjugated system can participate in further reactions, such as Michael additions or cycloadditions. nih.govresearchgate.net

A key application of this reactivity is in multicomponent reactions for the synthesis of complex heterocycles. For instance, 3-Oxobutanamides (the amide analogues) react with malononitrile (B47326) and elemental sulfur in the presence of a base to yield 2-aminothiophene derivatives, in a process known as the Gewald reaction. researchgate.net this compound can similarly act as the ketone component in such reactions, where the initial step is a Knoevenagel condensation between the ketone and the active methylene compound (e.g., malononitrile), followed by sulfur addition and cyclization to form the thiophene ring. researchgate.net

| Carbonyl Compound | Catalyst | Product Type | Ref. |

| Aromatic Aldehydes | Piperidine/Triethylamine | α,β-Unsaturated Ketothioamide | wikipedia.org |

| Malononitrile & Sulfur | Triethylamine | 2-Aminothiophene derivative | researchgate.net |

| α-Halo Ketones | Base | Thiazole derivative | youtube.com |

While less common for simple thioamides, this compound and its derivatives can participate in cycloaddition reactions. The thioamide functional group itself is not a typical dienophile or diene for Diels-Alder reactions. However, condensation products of this compound, such as the α,β-unsaturated ketothioamides formed via Knoevenagel condensation, can act as heterodienes (C=C-C=S system) or as dienophiles in [4+2] cycloaddition reactions. nih.govresearchgate.net The reactivity and regioselectivity of these reactions are governed by frontier molecular orbital (FMO) theory, similar to all-carbon Diels-Alder reactions. wikipedia.org

More directly, electron-deficient thioamides have been shown to undergo an unconventional [3+2] cycloaddition with benzynes. acs.org In this process, the sulfur and nitrogen atoms of the thioamide act as a 1,3-dipole, reacting with the benzyne (B1209423) (a dipolarophile) to form a five-membered dihydrobenzothiazole ring. acs.org This reactivity suggests that under appropriate conditions, this compound, especially if activated with an electron-withdrawing group, could potentially engage in similar pericyclic processes.

Furthermore, β-ketothioamides are known precursors for 1,2,3-thiadiazoles through photo-oxidative [3+2] heterocyclization with aryldiazonium salts. chim.it This reaction proceeds through the generation of a thiyl radical, which undergoes subsequent oxidation and cyclization.

The two primary functional groups of this compound, the ketone and the thioamide, exhibit distinct behaviors under oxidative and reductive conditions.

Oxidative Transformations: The thioamide group is susceptible to oxidation. Strong oxidizing agents can lead to complex product mixtures. However, controlled oxidation can be achieved. For example, the oxidation of β-ketoamides using reagents like phenyliodine(III) bis(trifluoroacetate) (PIFA) yields vicinal tricarbonyl amides. organic-chemistry.org A similar transformation for this compound would be expected to yield a vicinal tricarbonyl thioamide, a highly reactive species. Desulfurization to the corresponding amide can also be considered an oxidative process at the sulfur atom, often promoted by reagents like hydrogen peroxide or Oxone®. organic-chemistry.orgresearchgate.net

Reductive Transformations: The ketone carbonyl is readily reduced to a secondary alcohol using mild reducing agents like sodium borohydride (B1222165) (NaBH₄). umn.edu This reduction is typically chemoselective, leaving the thioamide group intact under standard conditions. LiAlH₄ is a stronger reducing agent and may also reduce the thioamide group. umn.eduyoutube.com

The thioamide group can undergo reductive desulfurization to an amine. This transformation typically requires harsher conditions or specific catalytic systems, such as iron-catalyzed hydrosilylation driven by visible light. researchgate.net

| Transformation | Reagent(s) | Functional Group Affected | Product | Ref. |

| Reduction | Sodium Borohydride (NaBH₄) | Ketone | β-Hydroxythioamide | umn.edu |

| Oxidation | Phenyliodine(III) bis(trifluoroacetate) (PIFA) | Methylene (α to carbonyl) | Vicinal Tricarbonyl Thioamide (analogous) | organic-chemistry.org |

| Reductive Desulfurization | Fe catalyst / PhSiH₃ / light | Thioamide | β-Ketoamine | researchgate.net |

| Oxidative Desulfurization | H₂O₂ / ZrCl₄ | Thioamide | 3-Oxobutanamide | organic-chemistry.org |

The most significant heteroatom exchange reaction for this compound is the conversion of the thioamide to its corresponding amide, 3-Oxobutanamide. This sulfur-for-oxygen exchange, or desulfurization, is a synthetically useful transformation. thieme-connect.com

This conversion can be accomplished using a variety of reagents that facilitate the removal of sulfur and the introduction of oxygen. Common methods include the use of oxidizing agents in the presence of water. For example, a reagent system of hydrogen peroxide and zirconium(IV) chloride (ZrCl₄) in ethanol (B145695) has been shown to be highly efficient for the desulfurization of thioamides to amides under mild conditions and with short reaction times. organic-chemistry.org Other reagents that can effect this transformation include Oxone®, and tetrabutylammonium (B224687) periodate. researchgate.net The mechanism generally involves the activation of the sulfur atom by an electrophilic species, making it a better leaving group, followed by nucleophilic attack by water or a peroxide species, and subsequent elimination of a sulfur-containing byproduct.

Conversely, the transformation of the amide (3-Oxobutanamide) to the thioamide (this compound) is also a crucial reaction, typically achieved using thionating agents like Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀). organic-chemistry.orgnih.gov

Derivatization and Analog Development Strategies

Synthesis of Heterocyclic Compounds via 3-Oxobutanethioamide

The inherent reactivity of this compound, characterized by its carbonyl, thiocarbonyl, and active methylene (B1212753) groups, makes it an exceptional substrate for cyclization and multicomponent reactions to form diverse heterocyclic frameworks.

Formation of Sulfur-Containing Heterocycles (e.g., Thiazoles, Thiophenes)

The construction of sulfur-containing heterocycles is a well-established application of β-ketothioamides. These compounds readily participate in reactions that lead to the formation of stable five-membered rings like thiazoles and thiophenes.

One of the most fundamental reactions for thiazole (B1198619) synthesis is the Hantzsch thiazole synthesis, which involves the condensation of a thioamide with an α-halocarbonyl compound. youtube.com In this reaction, the sulfur atom of this compound would act as a nucleophile, attacking the electrophilic carbon of the α-halocarbonyl. Subsequent intramolecular cyclization involving the nitrogen atom and dehydration leads to the formation of the thiazole ring. youtube.com

Furthermore, β-ketothioamides can react with diazo compounds in the presence of a Rh(OAc)₂ catalyst to yield highly functionalized thiazolines. This method is noted for its atom economy and tolerance of a wide range of functional groups. chim.it Another approach involves the reaction of β-ketothioamides with in situ generated acid anhydrides to produce 1,3-thiazolidin-4-ones. chim.it

For thiophene (B33073) synthesis, the Gewald reaction is a powerful multicomponent method for preparing 2-aminothiophenes. organic-chemistry.orgwikipedia.org This reaction typically involves a ketone, an active methylene nitrile, and elemental sulfur in the presence of a base. wikipedia.org While the classic Gewald synthesis does not directly use a pre-formed thioamide, variations and related reactions can utilize β-ketothioamides or their components to access polysubstituted thiophenes. For instance, optically active thiophenes can be synthesized from β-ketothioamides and α,β-unsaturated aldehydes. The proposed mechanism involves an initial Michael addition of the thioamide's α-carbon to the aldehyde, followed by an intramolecular S-cyclization and dehydration. chim.it

Table 1: Examples of Sulfur-Containing Heterocycles from β-Ketothioamides

| Starting Materials | Reagents/Conditions | Product Type |

|---|---|---|

| β-Ketothioamide, α-Halocarbonyl | Base | Thiazole |

| β-Ketothioamide, Diazo Compound | Rh(OAc)₂ | Thiazoline |

| β-Ketothioamide, α,β-Unsaturated Aldehyde | Organocatalyst | Thiophene |

Synthesis of Nitrogen-Containing Heterocycles (e.g., Pyrimidines, Pyrroles)

The versatility of this compound extends to the synthesis of nitrogen-based heterocycles, including pyrimidines and pyrroles, which are core structures in many biologically active molecules.

The synthesis of pyrimidine (B1678525) derivatives can be achieved through reactions that resemble the well-known Biginelli reaction. chim.it In a multicomponent approach, a β-ketothioamide like this compound can react with an aldehyde and urea (B33335) (or thiourea). The reaction likely proceeds through a Knoevenagel condensation between the β-ketothioamide and the aldehyde, followed by the addition of urea and subsequent cyclization and dehydration to afford pyrimidine-5-carbothioamides. chim.it Fused pyrimidine systems, such as pyrazolo[1,5-a]pyrimidines, can also be synthesized through the formal [3+3]-cyclization of β-ketothioamides with aminoheterocycles like 5-aminopyrazoles under solvent-free conditions. chim.it

Pyrrole (B145914) synthesis from β-ketothioamides has also been reported. A notable method involves a three-component reaction of β-ketothioamides, arylglyoxals, and 2-cyanoacetates, promoted by DABCO, which leads to the formation of disulfides tethered to a pyrrole core. This complex transformation proceeds through a tandem sequence of Knoevenagel condensation, Michael addition, N-cyclization, O-cyclization, ring-opening, and oxidative coupling. rsc.org Another strategy for creating pyrrole disulfides involves the reaction of β-ketothioamides with cyanoacetates in the presence of sodium carbonate, utilizing air as a green oxidant. rsc.org

Multicomponent Reactions Incorporating this compound

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating most or all of the atoms of the starting materials. nih.govbeilstein-journals.orgnih.gov β-Ketothioamides, including this compound, are excellent substrates for MCRs due to their multiple reactive sites. chim.it

As previously mentioned, the Gewald reaction for thiophene synthesis is a classic example of an MCR. organic-chemistry.orglookchem.com The reaction of a ketone, a cyano-activated methylene compound, and elemental sulfur in the presence of a base provides a direct route to highly substituted 2-aminothiophenes. wikipedia.org Similarly, the synthesis of pyrimidine-5-carbothioamides from a β-ketothioamide, an aldehyde, and urea is a powerful MCR that builds the pyrimidine ring in a single step. chim.it

The synthesis of disulfide-tethered pyrroles from β-ketothioamides, arylglyoxals, and 2-cyanoacetates further highlights the utility of these compounds in complex, one-pot transformations that rapidly build molecular complexity. rsc.org These reactions are valued for their atom economy, operational simplicity, and ability to generate diverse libraries of compounds from readily available starting materials.

Functionalization of the Thioamide Moiety

The thioamide group (-C(S)NH₂) in this compound is a key functional handle that can be selectively modified through various alkylation, acylation, and oxidation reactions. These transformations allow for the introduction of diverse substituents, enabling fine-tuning of the molecule's steric and electronic properties.

N-Alkylation and Acylation Strategies

The nitrogen atom of the thioamide group is nucleophilic and can undergo alkylation and acylation reactions. N-alkylation of amides and related compounds can be challenging but has been achieved under various conditions. For instance, solvent-free phase-transfer catalytic conditions using microwave irradiation have been employed for the rapid N-alkylation of amides and lactams. mdpi.com Such methods could potentially be adapted for the N-alkylation of this compound, introducing alkyl groups to the nitrogen atom.

N-acylation is a fundamental transformation for forming amide bonds. bath.ac.uk A variety of acylating agents can be used, and the reaction is central to many areas of chemistry. bath.ac.uk For thioamides, N-acylation would lead to the formation of N-acylthioamides. While direct N-acylation of the thioamide in this compound is plausible, the presence of other nucleophilic sites, such as the enolizable α-carbon, may lead to competing reactions, requiring careful selection of reaction conditions to achieve selectivity. General methods for N-acylation often involve the use of acyl chlorides or anhydrides in the presence of a base. scispace.comtubitak.gov.tr

S-Alkylation and S-Oxidation Reactions

The sulfur atom of the thioamide group is also a reactive center, capable of undergoing alkylation and oxidation. The thioamide can exist in equilibrium with its enethiol tautomer, which features a nucleophilic sulfur atom. chim.it

S-alkylation of the enethiol form of a β-ketothioamide with an alkyl halide leads to the formation of a ketene (B1206846) N,S-acetal. chim.it These N,S-acetals are themselves versatile synthetic intermediates for further transformations. chim.it This reaction essentially transforms the thiocarbonyl group into a thioether linked to an enamine system, significantly altering the reactivity profile of the molecule.

S-oxidation of sulfur-containing compounds is a common transformation. Thiols and sulfides can be oxidized to various oxidation states, including sulfoxides and sulfones. libretexts.org The oxidation of the thioamide group in this compound would likely target the sulfur atom. Mild oxidizing agents could potentially convert the thiocarbonyl group into a sulfine (B13751562) (a C=S=O group) or other related oxidized sulfur species. However, the specific conditions and outcomes of S-oxidation on β-ketothioamides are not as extensively documented as other transformations and would depend on the chosen oxidant and reaction conditions.

Table 2: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Thiazole |

| Thiophene |

| Pyrimidine |

| Pyrrole |

| 1,3-Thiazolidin-4-one |

| Thiazoline |

| 2-Aminothiophene |

| Pyrimidine-5-carbothioamide |

| Pyrazolo[1,5-a]pyrimidine |

| Arylglyoxal |

| 2-Cyanoacetate |

| Urea |

| Thiourea |

| 5-Aminopyrazole |

| N-Acylthioamide |

| Ketene N,S-acetal |

| Sulfoxide |

| Sulfone |

Modification of the β-Keto Group

The β-keto group is a key functional moiety within this compound, offering a primary site for chemical manipulation. Reactions targeting the carbonyl carbon and the adjacent α-carbon allow for significant structural diversification.

The carbonyl group of this compound can be targeted through reduction to an alcohol or converted into various derivatives, thereby altering its electronic and steric properties.

Carbonyl Reductions:

The reduction of the ketone in this compound to a secondary alcohol, yielding 3-hydroxybutanethioamide, can be achieved using various reducing agents. The choice of reagent is crucial for achieving chemoselectivity, particularly to avoid the reduction of the thioamide group.

Common hydride-based reducing agents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for carbonyl reductions. libretexts.org NaBH₄ is a milder reducing agent and is often preferred for its selectivity towards aldehydes and ketones over more reactive functional groups. chemguide.co.uk LiAlH₄ is a much stronger reducing agent and can reduce a wider range of functional groups, including amides and esters, to alcohols or amines respectively. masterorganicchemistry.comyoutube.com

The general reaction for the reduction of the β-keto group is as follows:

This compound + [Reducing Agent] → 3-Hydroxybutanethioamide

| Reducing Agent | Solvent | Typical Conditions | Product |

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol (B145695) | Room Temperature | 3-Hydroxybutanethioamide |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF | 0 °C to Room Temp. | 3-Hydroxybutanethioamide |

Carbonyl Derivatizations:

The carbonyl group can also undergo condensation reactions with various nucleophiles to form a range of derivatives. These reactions typically involve the initial nucleophilic attack on the carbonyl carbon followed by dehydration.

Reaction with Hydroxylamine: Forms an oxime derivative. This reaction is often catalyzed by a weak acid or base.

Reaction with Hydrazine: Yields a hydrazone derivative. Substituted hydrazines can be used to introduce further diversity.

Reaction with Semicarbazide: Produces a semicarbazone.

Reaction with Thiosemicarbazide: Results in a thiosemicarbazone.

These derivatizations can significantly impact the molecule's polarity and hydrogen bonding capabilities.

| Reagent | Product Type | General Reaction Conditions |

| Hydroxylamine (NH₂OH) | Oxime | Mildly acidic or basic, often in an alcohol solvent |

| Hydrazine (N₂H₄) | Hydrazone | Mildly acidic, often in an alcohol solvent |

| Semicarbazide (NH₂CONHNH₂) | Semicarbazone | Mildly acidic, often in an alcohol solvent |

| Thiosemicarbazide (NH₂CSNHNH₂) | Thiosemicarbazone | Mildly acidic, often in an alcohol solvent |

The α-carbon of this compound, situated between the electron-withdrawing keto and thioamide groups, possesses acidic protons. This acidity allows for the formation of a stabilized enolate ion, which can act as a nucleophile in various carbon-carbon bond-forming reactions.

Alkylation and Acylation:

Deprotonation of the α-carbon with a suitable base generates an enolate, which can then be alkylated or acylated by reacting with alkyl halides or acyl halides, respectively. The choice of base and reaction conditions is critical to control the extent of reaction and prevent side reactions.

Knoevenagel Condensation:

The active methylene group of this compound can participate in Knoevenagel condensation reactions with aldehydes and ketones. wikipedia.org This reaction is typically catalyzed by a weak base, such as an amine (e.g., piperidine (B6355638) or pyridine), and results in the formation of an α,β-unsaturated product after dehydration.

The general scheme for the Knoevenagel condensation is:

This compound + Aldehyde/Ketone --(Base)--> α,β-Unsaturated Thioamide + H₂O

The reaction proceeds through a nucleophilic addition of the enolate of this compound to the carbonyl group of the aldehyde or ketone, followed by elimination of a water molecule. wikipedia.org

Mannich Reaction:

This compound can also serve as the active methylene component in the Mannich reaction. This three-component condensation involves an aldehyde (often formaldehyde), a primary or secondary amine, and the active methylene compound. The product is a β-amino carbonyl compound, known as a Mannich base. This reaction provides a straightforward method for introducing an aminomethyl group at the α-position.

The general scheme for the Mannich reaction is:

This compound + Formaldehyde + R₂NH → α-(R₂N-CH₂)-3-Oxobutanethioamide + H₂O

These functionalization reactions at the α-carbon significantly expand the structural diversity of analogs that can be derived from this compound, allowing for the fine-tuning of its chemical properties.

Advanced Spectroscopic and Structural Elucidation Methodologies

High-Resolution Nuclear Magnetic Resonance Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural elucidation of 3-Oxobutanethioamide in solution. It provides invaluable insights into the molecule's connectivity, tautomeric forms, and dynamic processes.

This compound exists in a tautomeric equilibrium between the keto-thioamide form and the enol-thioimide form. Multidimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are instrumental in unequivocally assigning the signals of each tautomer and establishing their connectivity.

By analyzing the correlation peaks in HSQC and HMBC spectra, the connectivity between protons and carbons can be traced, allowing for the definitive assignment of the methyl, methylene (B1212753), and methine groups in both the keto and enol forms. For instance, in the HMBC spectrum, a correlation between the methyl protons and the carbonyl carbon would confirm the keto form, while a correlation between the vinyl proton and the carbons of the C=C double bond would be characteristic of the enol form.

The study of analogous β-ketoamides and 1,3-dicarbonyl compounds by NMR has shown that the position of the keto-enol equilibrium is highly dependent on the solvent. core.ac.uknih.gov It is expected that this compound would exhibit similar behavior.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Tautomers of this compound

This interactive table provides the predicted chemical shift ranges for the different nuclei in the keto and enol forms of this compound, based on data from analogous compounds.

| Form | Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| Keto | CH₃ | 2.1 - 2.3 | 25 - 35 |

| CH₂ | 3.5 - 3.8 | 50 - 60 | |

| C=O | - | 190 - 205 | |

| Enol | CH₃ | 1.9 - 2.1 | 20 - 30 |

| =CH | 5.5 - 6.0 | 95 - 105 | |

| C-OH | - | 160 - 170 | |

| =C-SH | - | 175 - 185 |

Dynamic NMR (DNMR) spectroscopy is a powerful tool for investigating the kinetics of conformational changes and chemical exchange processes that are slow on the NMR timescale. For this compound, DNMR can be employed to study the rate of interconversion between the keto and enol tautomers.

By acquiring NMR spectra at different temperatures, the coalescence of signals corresponding to the two tautomers can be observed. At low temperatures, separate signals for each tautomer are expected. As the temperature increases, the rate of interconversion also increases, leading to broadening of the signals. At the coalescence temperature, the signals merge into a single broad peak. Above this temperature, a sharp, averaged signal is observed. From the coalescence temperature and the chemical shift difference between the exchanging sites, the rate constant and the activation energy for the tautomerization process can be calculated. This provides quantitative information about the energy barrier for the keto-enol interconversion.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in this compound and the nature of intermolecular interactions.

The IR and Raman spectra of this compound are characterized by absorption bands corresponding to the vibrations of its specific functional groups. The presence of both a carbonyl (C=O) group in the keto tautomer and a thiocarbonyl (C=S) group in the thioamide moiety gives rise to distinct vibrational signatures.

The C=O stretching vibration is typically observed in the region of 1700-1720 cm⁻¹ in the IR spectrum. The C=S stretching vibration, which is generally weaker in the IR but stronger in the Raman spectrum, is expected to appear in the range of 1050-1250 cm⁻¹. The N-H stretching vibrations of the primary thioamide group are anticipated to be in the 3100-3400 cm⁻¹ region. Bending vibrations of the N-H group are also expected in the 1600-1650 cm⁻¹ range. The C-N stretching vibration of the thioamide group contributes to a band around 1400 cm⁻¹. nih.gov

Table 2: Characteristic Vibrational Frequencies for this compound

This interactive table summarizes the expected vibrational frequencies for the key functional groups in this compound.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Primary Technique |

|---|---|---|

| N-H stretch | 3100 - 3400 | IR |

| C-H stretch (sp³) | 2850 - 3000 | IR, Raman |

| C=O stretch (keto form) | 1700 - 1720 | IR |

| N-H bend | 1600 - 1650 | IR |

| C-N stretch | ~1400 | IR |

| C=S stretch | 1050 - 1250 | Raman |

The presence of both N-H and C=O/C=S groups in this compound allows for the formation of intermolecular hydrogen bonds. These interactions can significantly influence the vibrational frequencies of the involved functional groups. In the solid state or in concentrated solutions, intermolecular hydrogen bonding of the N-H···O=C or N-H···S=C type is expected.

The formation of hydrogen bonds typically leads to a broadening and a red-shift (shift to lower frequency) of the N-H stretching band in the IR spectrum. Conversely, the C=O stretching frequency may also be slightly red-shifted upon hydrogen bonding. Raman spectroscopy can also be a sensitive probe for studying these interactions, as changes in the polarizability of the bonds upon hydrogen bond formation can affect the Raman scattering intensity and frequency.

Mass Spectrometry for Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of this compound and for elucidating its structure through the analysis of its fragmentation patterns. Upon ionization in the mass spectrometer, the molecular ion of this compound is formed, which then undergoes characteristic fragmentation reactions.

The fragmentation of β-dicarbonyl compounds and amides is well-documented. researchgate.netlibretexts.org For this compound, several key fragmentation pathways can be predicted. One of the most prominent is the α-cleavage adjacent to the carbonyl and thiocarbonyl groups. This can lead to the loss of a methyl radical (CH₃•) or an acetyl radical (CH₃CO•).

Another important fragmentation pathway is the McLafferty rearrangement, which is common for carbonyl compounds with a γ-hydrogen atom. In the case of the keto tautomer of this compound, a rearrangement involving the transfer of a hydrogen atom from the γ-carbon to the carbonyl oxygen can lead to the elimination of a neutral alkene molecule and the formation of a resonance-stabilized radical cation.

The fragmentation of the thioamide moiety can involve the cleavage of the C-N bond and the C=S bond, leading to characteristic fragment ions.

Table 3: Predicted Key Fragment Ions in the Mass Spectrum of this compound

This interactive table outlines the likely major fragment ions and their corresponding mass-to-charge ratios (m/z) for this compound (Molecular Weight: 117.16 g/mol ).

| m/z | Proposed Fragment Ion | Plausible Origin |

|---|---|---|

| 117 | [C₄H₇NOS]⁺• | Molecular Ion |

| 102 | [M - CH₃]⁺ | α-cleavage |

| 74 | [CH₂CSNH₂]⁺ | Cleavage of C-C bond adjacent to thioamide |

| 59 | [CSNH₂]⁺ | Cleavage of C-C bond |

| 43 | [CH₃CO]⁺ | α-cleavage |

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule with exceptional accuracy. bioanalysis-zone.commeasurlabs.com Unlike nominal mass spectrometry, which measures mass to the nearest integer, HRMS can measure the mass-to-charge ratio (m/z) of an ion to several decimal places. This high precision allows for the calculation of a unique elemental formula.

For this compound (C₄H₇NOS), the theoretical exact mass can be calculated by summing the exact masses of its constituent isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O, and ³²S). An experimental HRMS analysis would involve ionizing the sample and measuring the m/z of the resulting molecular ion. A measured mass that matches the theoretical exact mass to within a few parts per million (ppm) provides unambiguous confirmation of the molecular formula, distinguishing it from other compounds that may have the same nominal mass. chromatographyonline.com

| Parameter | Value |

|---|---|

| Molecular Formula | C₄H₇NOS |

| Theoretical Exact Mass (Monoisotopic) | 117.02484 Da |

| Expected Measured Mass (Hypothetical) | 117.02480 Da |

| Mass Error (Hypothetical) | < 5 ppm |

Tandem Mass Spectrometry for Structural Elucidation and Impurity Profiling

Tandem mass spectrometry, also known as MS/MS, is a technique that involves multiple stages of mass analysis, typically used for structural elucidation. wikipedia.orgwikipedia.org In an MS/MS experiment, the molecular ion of this compound is first isolated in the mass spectrometer. This "precursor ion" is then subjected to fragmentation, often through collision-induced dissociation (CID), where it collides with an inert gas. nih.gov The resulting "product ions" are then mass-analyzed, generating a fragmentation spectrum.

The fragmentation pattern is characteristic of the molecule's structure, as bonds break at predictable locations. For this compound, fragmentation would likely occur adjacent to the carbonyl and thioamide groups. Analysis of the mass differences between the precursor ion and the product ions allows for the reconstruction of the molecule's connectivity, confirming the arrangement of its functional groups. This technique is also highly effective for identifying and characterizing impurities, as they will exhibit different molecular ions and fragmentation patterns.

| Ion | Proposed Structure | m/z (Hypothetical) | Neutral Loss |

|---|---|---|---|

| [M+H]⁺ | [C₄H₇NOS + H]⁺ | 118.0326 | - |

| Fragment 1 | [CH₃CO]⁺ | 43.0184 | CH₂CSNH₂ |

| Fragment 2 | [CH₂CSNH₂]⁺ | 74.0064 | CH₃CO |

| Fragment 3 | [M+H - H₂S]⁺ | 84.0449 | H₂S |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. ebi.ac.uknih.gov The technique requires a single, high-quality crystal of the compound. When a beam of X-rays is directed at the crystal, the electrons of the atoms diffract the X-rays in a specific pattern. By analyzing the positions and intensities of the diffracted spots, a three-dimensional electron density map of the molecule can be generated, from which the atomic positions can be determined with high precision. biorxiv.org

For this compound, a crystallographic study would provide precise data on bond lengths, bond angles, and torsion angles. It would also reveal the conformation of the molecule in the solid state and how the molecules pack together in the crystal lattice. Crucially, this technique could definitively establish which tautomeric form (the keto-thioamide or the enol-thioimidic acid form) exists in the crystalline state, an aspect that is fundamental to its chemical behavior. nih.govresearchgate.net

Crystallographic Analysis of this compound Polymorphs

Polymorphism is the ability of a solid material to exist in more than one crystal structure. chim.it Different polymorphs of the same compound can have distinct physical properties, such as melting point, solubility, and stability. Should this compound exhibit polymorphism, single-crystal X-ray crystallography would be the primary tool for identifying and characterizing each crystalline form.

The analysis would involve growing crystals under different conditions and determining the crystal structure of each resulting form. A comparison of the crystallographic data would reveal differences in the unit cell dimensions, space group, and molecular packing arrangements. Understanding the polymorphic landscape of this compound is critical for ensuring consistency in its physical properties.

| Parameter | Polymorph I (Hypothetical) | Polymorph II (Hypothetical) |

|---|---|---|

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | P2₁/c | Pca2₁ |

| Unit Cell Dimensions | a, b, c, β | a, b, c |

| Molecules per Unit Cell (Z) | 4 | 8 |

| Calculated Density | Value 1 | Value 2 |

Co-crystallization Studies and Supramolecular Assembly

Co-crystallization is a technique used to form a crystalline solid that consists of two or more different neutral molecules in a stoichiometric ratio within the same crystal lattice. This approach is widely used to modify the physicochemical properties of a target molecule. Co-crystals are held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces.

Studying the co-crystallization of this compound with pharmaceutically acceptable co-formers could lead to new solid forms with enhanced properties. X-ray crystallography is essential for confirming the formation of a co-crystal and for understanding the supramolecular assembly. The resulting crystal structure would reveal the specific intermolecular interactions between this compound and the co-former, providing insight into the design principles of its crystal engineering.

Computational and Theoretical Investigations of 3 Oxobutanethioamide

Quantum Chemical Calculations of Electronic Structure

Density Functional Theory (DFT) has emerged as a powerful and computationally efficient method for investigating the electronic structure of molecules. researchgate.netnccr-must.ch DFT calculations, particularly using hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), are routinely employed to predict the ground-state geometries of organic molecules with high accuracy. semanticscholar.orgresearchgate.net

For 3-Oxobutanethioamide, DFT optimization reveals a ground-state structure where the molecule adopts a specific conformation to maximize stability. Key structural parameters, including bond lengths and angles, are determined. These calculations typically show the partial double-bond character in the C-N bond of the thioamide group and the localized double bonds of the carbonyl (C=O) and thiocarbonyl (C=S) groups. The planarity of the molecule is also a key feature, often influenced by intramolecular interactions.

Interactive Table: Calculated Ground State Geometrical Parameters for this compound (Keto Form) using DFT/B3LYP

Note: The following data is a representative example based on typical DFT calculations for similar molecules.

| Parameter | Atoms Involved | Calculated Value |

| Bond Length | C=O | 1.23 Å |

| Bond Length | C=S | 1.68 Å |

| Bond Length | C-N | 1.36 Å |

| Bond Length | C-C (keto) | 1.52 Å |

| Bond Length | C-C (thio) | 1.54 Å |

| Bond Angle | O=C-C | 121.5° |

| Bond Angle | C-C-S | 124.0° |

| Bond Angle | C-N-H | 119.0° |

| Dihedral Angle | O=C-C-S | ~0° (planar) |

The chemical reactivity and electronic properties of a molecule are largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.comajchem-a.com The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. uni-muenchen.demdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability and reactivity. irjweb.comedu.krd A small gap suggests that the molecule is more reactive and can be easily excited. nih.gov

In this compound, the HOMO is typically localized over the thioamide and sulfur portions of the molecule, reflecting the higher energy of the lone pair electrons on the sulfur atom. The LUMO is often distributed over the carbonyl group and the adjacent carbon atoms, indicating that this region is the most likely site for nucleophilic attack. The analysis of these orbitals provides a quantum mechanical basis for understanding the molecule's role in chemical reactions. uni-muenchen.demdpi.com

Interactive Table: Calculated Frontier Orbital Energies for this compound

Note: The following data is a representative example based on typical DFT calculations.

| Parameter | Calculated Value (eV) | Implication |

| HOMO Energy | -6.85 | Electron-donating capability |

| LUMO Energy | -2.15 | Electron-accepting capability |

| HOMO-LUMO Gap | 4.70 | Chemical reactivity and stability |

The distribution of electron density within a molecule is not uniform, leading to partial positive and negative charges on different atoms. This charge distribution is fundamental to predicting sites of reactivity. Computational methods like Mulliken population analysis and Natural Bond Orbital (NBO) analysis are used to quantify these atomic charges. researchgate.netresearchgate.net

For this compound, these analyses consistently show a significant negative charge on the highly electronegative oxygen and sulfur atoms, making them nucleophilic centers. The nitrogen atom also carries a partial negative charge. Conversely, the carbonyl and thiocarbonyl carbon atoms bear significant partial positive charges, identifying them as primary electrophilic sites susceptible to attack by nucleophiles. The hydrogen atoms, particularly those attached to nitrogen, are positively charged. This detailed charge map is invaluable for predicting how the molecule will interact with other reagents. irjweb.comresearchgate.net

Interactive Table: Calculated Mulliken Atomic Charges for this compound

Note: The following data is a representative example based on typical DFT calculations.

| Atom | Calculated Charge (a.u.) | Predicted Reactivity |

| O (carbonyl) | -0.55 | Nucleophilic |

| S (thiocarbonyl) | -0.40 | Nucleophilic |

| N (amide) | -0.65 | Nucleophilic |

| C (carbonyl) | +0.60 | Electrophilic |

| C (thiocarbonyl) | +0.35 | Electrophilic |

| H (on N) | +0.30 | Protic/Acidic |

Conformational Analysis and Potential Energy Surfaces

Molecules are not static entities but can exist in various conformations and tautomeric forms. A potential energy surface (PES) is a multidimensional map that represents the energy of a molecule as a function of its geometry. joaquinbarroso.comchemrxiv.org By exploring the PES, chemists can identify stable conformers (energy minima) and the transition states (saddle points) that connect them, providing a complete picture of the molecule's dynamic behavior. researchgate.net

This compound is capable of existing in several tautomeric forms due to the migration of a proton. The primary forms are the keto-thioamide, the enol-thioamide, and the enethiol-amide. masterorganicchemistry.com Computational studies are crucial for determining the relative stabilities of these tautomers and the energy barriers for their interconversion. researchgate.net

DFT calculations have shown that for many β-ketothioamides, the keto form is the most stable tautomer in the gas phase and in nonpolar solvents. researchgate.net This stability is often attributed to the strength of the C=O bond and favorable intramolecular interactions. The enol and enethiol forms are typically higher in energy. The transition state for tautomerization involves the concerted transfer of a proton, and its energy determines the kinetic barrier for the process. Understanding this tautomeric landscape is essential, as different tautomers may exhibit vastly different chemical reactivity and biological activity.

Interactive Table: Calculated Relative Energies of this compound Tautomers

Note: The following data is a representative example based on typical DFT calculations.

| Tautomer | Relative Energy (kcal/mol) | Stability |

| Keto-thioamide | 0.0 | Most Stable |

| Enol-thioamide | +3.5 | Less Stable |

| Enethiol-amide | +5.2 | Least Stable |

| Transition State (Keto↔Enol) | +12.8 | Activation Barrier |

Intramolecular hydrogen bonds (IMHBs) play a critical role in determining the preferred conformation and stability of many organic molecules. mdpi.com In this compound, several types of IMHBs are possible, particularly in its different tautomeric forms.

In the most stable keto form, an IMHB can form between the amide N-H group (donor) and the carbonyl oxygen atom (acceptor), creating a stable six-membered ring. In the enol tautomer, a strong IMHB is formed between the enolic O-H group and the thiocarbonyl sulfur atom. Similarly, the enethiol form can be stabilized by an N-H···O hydrogen bond. Computational tools like NBO analysis can be used to characterize these interactions, quantifying their strength by calculating the stabilization energy (E(2)) associated with the donor-acceptor orbital interaction. researchgate.net These hydrogen bonds are key to understanding the molecule's structural preferences and the relative stabilities of its tautomers. masterorganicchemistry.com

Interactive Table: Calculated Properties of the Intramolecular Hydrogen Bond in the Keto Form of this compound

Note: The following data is a representative example based on typical DFT calculations.

| Parameter | Description | Calculated Value |

| H-bond Length | N-H···O distance | 1.95 Å |

| H-bond Angle | N-H···O angle | 145° |

| Stabilization Energy (E(2)) | From NBO analysis | 5-8 kcal/mol |

Reaction Pathway Modeling and Kinetic Studies

Computational chemistry offers powerful tools to unravel the intricate details of chemical reactions. For a molecule like this compound, theoretical modeling could provide invaluable insights into its reactivity, stability, and the mechanisms by which it transforms. However, the scientific literature lacks specific studies on this compound. To illustrate the methodologies, we can look at computational studies of related thioamides and β-thioxo ketones.

Computational Elucidation of Reaction Mechanisms

The elucidation of reaction mechanisms through computational methods typically involves the use of quantum mechanical calculations, such as Density Functional Theory (DFT), to map out the potential energy surface of a reaction. This process identifies the structures of reactants, products, intermediates, and, crucially, the transition states that connect them.

While no specific reaction mechanisms for this compound have been computationally elucidated in the literature, studies on related N-aryl-3-oxobutanethioamides have explored their synthetic pathways. For instance, the cycloacylation of N-phenyl-3-oxobutanethioamide with 3-aryl-2-propenoyl chlorides has been investigated, though the focus has been on the synthetic outcome rather than a detailed computational mechanistic study. acs.org Research on other thioamides has utilized computational methods to understand their reactivity in various heterocyclic syntheses. researchgate.net

A theoretical study on a related β-thioxo ketone, 3-thioxopropanal, employed DFT and time-dependent DFT (TD-DFT) to analyze its tautomeric forms, which is a fundamental aspect of its reactivity. acs.org Such studies on analogous compounds suggest that the reaction mechanisms of this compound would likely involve its tautomeric forms and the nucleophilic character of the sulfur and enolate carbon atoms.

Prediction of Rate Constants and Activation Barriers

A key outcome of reaction pathway modeling is the prediction of kinetic parameters, such as rate constants and activation barriers (activation energies). These values determine the speed at which a reaction proceeds. Transition State Theory (TST) is a common framework used in conjunction with quantum chemical calculations to estimate these parameters.

Specific predicted rate constants and activation barriers for reactions involving this compound are not available in the published literature. General studies on thioamides have sometimes included kinetic investigations, but these are typically experimental and not accompanied by detailed computational predictions of the rate constants for the parent this compound. researchgate.net The acidity of N-aryl-3-oxobutanethioamides has been studied in various solvents, providing insights into their deprotonation kinetics, which is a crucial step in many of their reactions. researchgate.net

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, including their conformational changes, interactions with surrounding molecules (like solvents), and self-assembly processes.

Solvent Effects on Tautomerism and Conformation

This compound can exist in different tautomeric forms, primarily the keto-thione and the enol-thiol forms. The equilibrium between these tautomers is highly dependent on the solvent environment. MD simulations, often in combination with quantum mechanical calculations, can model these solvent effects explicitly.

While no MD simulations specifically targeting this compound were found, spectroscopic studies on a more complex derivative, N1-methyl-2-(1H-1,2,3-benzotriazol-1-yl)-3-oxobutanethioamide (MBOBT), have provided some insights. researchgate.netresearchgate.netresearchgate.net Infrared (IR) spectral data suggest that in the solid state, MBOBT exists in the thione form. researchgate.netresearchgate.netresearchgate.net However, 13C NMR spectroscopy indicates the presence of both thione and thioenol tautomeric forms in solution. researchgate.netresearchgate.netresearchgate.net This highlights the significant influence of the molecular environment on the tautomeric equilibrium.

A study on the acidity of N-aryl-3-oxobutanethioamides in DMSO-water mixtures demonstrated that the solvent composition significantly affects their ionization constants, further underscoring the importance of solvent effects on the properties of this class of compounds. researchgate.net Theoretical studies on related molecules like 5-(methylthio)-1,3,4-thiadiazole-2(3H)-thione have used computational models to investigate solvent-dependent hydrogen bonding and its effect on tautomerism. researchgate.net

Intermolecular Interactions and Self-Assembly Propensities

The functional groups in this compound (carbonyl, thiocarbonyl, and amide) are capable of forming various intermolecular interactions, such as hydrogen bonds. These interactions can lead to the formation of dimers, larger aggregates, or even more organized self-assembled structures. MD simulations are an ideal tool to explore these phenomena.

There is a lack of specific research on the intermolecular interactions and self-assembly of this compound using molecular dynamics. However, computational studies on other organic molecules demonstrate the power of this technique. For example, molecular docking studies have been performed on pyridopyridine derivatives synthesized from 3-oxo-N-phenylbutanethioamide to investigate their binding with proteins, which is governed by intermolecular interactions. researchgate.net General computational studies on intermolecular interactions often employ methods like DFT to analyze hydrogen bonding and van der Waals forces. researchgate.net These approaches could be applied to this compound to predict its self-assembly behavior if such studies were to be conducted.

Applications of 3 Oxobutanethioamide in Advanced Organic Synthesis and Materials Science

Utilization as a Versatile Synthetic Building Block

The reactivity of 3-Oxobutanethioamide, derived from its ketone and thioamide functionalities, allows it to serve as a flexible precursor in the synthesis of a wide array of organic compounds. This versatility is particularly valuable in the creation of heterocyclic systems and in the generation of large compound libraries for screening purposes.

This compound is a highly effective starting material for the synthesis of various heterocyclic compounds, which form the core of many pharmaceuticals and biologically active molecules. The presence of the thioamide group, in conjunction with the ketone's active methylene (B1212753) group, facilitates cyclization reactions with a range of electrophilic reagents.

Research has demonstrated that related β-oxoanilides can be readily utilized to develop a variety of heteroaromatics. researchgate.net By analogy, this compound serves as a potent precursor for sulfur-containing heterocycles. For instance, it can react with α-halo carbonyl compounds, such as ethyl chloroacetate (B1199739) or chloroacetonitrile, in a basic medium to furnish highly substituted thiophene (B33073) and thiazole (B1198619) derivatives. researchgate.net These reactions typically proceed through the formation of an intermediate salt, which then undergoes intramolecular cyclization to yield the final heterocyclic ring system. The ability to introduce various substituents onto the starting materials allows for the creation of a diverse range of complex molecular structures from this single, adaptable building block.

Combinatorial chemistry is a synthetic strategy aimed at the rapid production of a large number of diverse compounds, known as a library, in a systematic manner. openaccessjournals.comprovidencecollegecalicut.ac.in These libraries are then screened for desired properties, particularly in the context of drug discovery. openaccessjournals.comnih.gov The suitability of a molecule as a building block in combinatorial synthesis, especially in diversity-oriented synthesis (DOS), depends on its ability to react with various partners to produce a wide range of structurally distinct products. nih.govnih.gov

This compound is an excellent candidate for constructing combinatorial libraries due to its multiple points of reactivity. Its demonstrated utility in forming diverse heterocyclic scaffolds like thiophenes and thiazoles means it can be combined with a wide array of α-halo carbonyls and other reagents to generate a large library of unique compounds. researchgate.netnih.gov By systematically varying the reaction partners in a parallel synthesis format, researchers can efficiently create hundreds or thousands of distinct molecules. openaccessjournals.com These libraries of this compound derivatives can then be subjected to high-throughput screening to identify lead compounds for pharmaceutical or materials science applications.

Ligand Design in Coordination Chemistry

The thioamide group within this compound contains both sulfur and nitrogen atoms, which are excellent donors for coordinating with metal ions. This has led to its extensive use in the design and synthesis of novel coordination complexes with unique electronic and structural properties.

This compound typically acts as a bidentate chelating ligand, binding to transition metal ions through both the sulfur atom of the thione group (C=S) and the nitrogen atom of the amide group. This forms a stable five- or six-membered chelate ring with the metal center, enhancing the stability of the resulting complex. The coordination can occur with the ligand in its neutral form or, more commonly, after deprotonation of the N-H group, where it binds as an anionic ligand. This dual-binding capability makes it a strong chelating agent for a variety of transition metals, including but not limited to copper (Cu²⁺), nickel (Ni²⁺), cobalt (Co²⁺), and zinc (Zn²⁺).

The synthesis of metal complexes with this compound is generally straightforward. A common method involves refluxing a solution of the ligand with a corresponding metal salt (e.g., chloride or acetate (B1210297) salts) in a suitable solvent like ethanol (B145695) or methanol. The resulting metal-thioamide complexes often precipitate from the solution upon cooling and can be isolated by filtration.

Once synthesized, these complexes are thoroughly characterized using a suite of analytical techniques to determine their structure and properties. These methods include:

Elemental Analysis (CHN): To confirm the empirical formula and the metal-to-ligand stoichiometry.

Infrared (IR) Spectroscopy: To identify the coordination sites by observing shifts in the vibrational frequencies of the C=S and N-H bonds.

UV-Visible (UV-Vis) Spectroscopy: To study the electronic transitions within the complex, which provides information about its geometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure of the complex in solution, particularly for diamagnetic complexes like those of Zn²⁺.

Magnetic Susceptibility Measurements: To determine the magnetic moment of paramagnetic complexes (e.g., Co²⁺, Ni²⁺, Cu²⁺), which helps in assigning the geometry around the metal ion.

The data gathered from these techniques allow for the confident proposal of the coordination geometry, which is often octahedral or square-planar depending on the metal ion and reaction conditions.

Spectroscopy is a powerful tool for probing the direct interactions between the this compound ligand and the central metal ion. By comparing the spectrum of the free ligand to that of the metal complex, researchers can deduce the nature of the metal-ligand bond.

Infrared (IR) Spectroscopy: In the IR spectrum of the free this compound ligand, characteristic bands corresponding to the ν(N-H) and ν(C=S) stretching vibrations are observed. Upon complexation with a metal ion, several key changes occur:

The ν(N-H) band often shifts to a lower frequency (a redshift), indicating the involvement of the nitrogen atom in coordination.

The ν(C=S) band also typically shifts to a lower frequency, which is strong evidence that the sulfur atom is bonded to the metal ion. This shift is due to the donation of electron density from the C=S bond to the metal, weakening the bond.

New, lower-frequency bands may appear, which are attributed to the formation of metal-nitrogen (M-N) and metal-sulfur (M-S) bonds.

Interactive Data Table: Representative IR Spectral Shifts Upon Complexation